Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a morpholine ring, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and ®-1-hydroxyethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The morpholine ring can interact with enzymes and receptors, modulating their activity . These interactions contribute to the compound’s biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate can be compared with similar compounds such as:
Tert-butyl 2-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate: This compound has a similar structure but with a different stereochemistry at the hydroxyethyl group, which can affect its reactivity and biological activity.
Tert-butyl 2-[(1R)-1-hydroxyethyl]piperidine-4-carboxylate: This compound has a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISREGIVFNMYSB-VEDVMXKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CN(CCO1)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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